molecular formula C10H9BrClN3O B13331531 1-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol

1-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol

Cat. No.: B13331531
M. Wt: 302.55 g/mol
InChI Key: ITLMBCFIIHKPQA-UHFFFAOYSA-N
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Description

1-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a bromine and chlorine atom, a methyl group, and a cyclopropan-1-ol moiety. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 1-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol typically involves multi-step reactions. Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, often utilizing advanced techniques such as continuous flow synthesis and automated reactors .

Chemical Reactions Analysis

1-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .

Mechanism of Action

The mechanism of action of 1-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit enzyme activity by forming stable complexes, thereby preventing substrate binding and subsequent reactions .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H9BrClN3O

Molecular Weight

302.55 g/mol

IUPAC Name

1-(3-bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol

InChI

InChI=1S/C10H9BrClN3O/c1-5-8(11)9-13-6(10(16)2-3-10)4-7(12)15(9)14-5/h4,16H,2-3H2,1H3

InChI Key

ITLMBCFIIHKPQA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1Br)C3(CC3)O)Cl

Origin of Product

United States

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